molecular formula C19H21NO4 B2814671 2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1351781-36-6

2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

Cat. No.: B2814671
CAS No.: 1351781-36-6
M. Wt: 327.38
InChI Key: FHQRSAHUKIGLGR-UHFFFAOYSA-N
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Description

2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a synthetic ester-amide hybrid compound characterized by a 2-ethylphenyl-substituted amino-oxoethyl group esterified with a 3-methoxyphenylacetate moiety. The 3-methoxyphenyl group may enhance lipophilicity and metabolic stability compared to unsubstituted or ortho-substituted phenyl derivatives . This compound shares synthetic pathways with related esters, such as S-alkylation or microwave-assisted coupling, as observed in structurally similar molecules .

Properties

IUPAC Name

[2-(2-ethylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-15-8-4-5-10-17(15)20-18(21)13-24-19(22)12-14-7-6-9-16(11-14)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQRSAHUKIGLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate typically involves the reaction of 2-ethylphenylamine with 3-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired ester compound.

Industrial Production Methods

In an industrial setting, the production of 2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino or methoxy derivatives.

Scientific Research Applications

2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table highlights structural analogs, their substituents, molecular data, and applications based on evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Ethyl (2-methoxyphenyl)aminoacetate 2-methoxyphenylamino, oxoethyl acetate C11H13NO4 223.23 Pharmaceutical intermediate; synthetic precursor
2-[(2-Acetylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate 2-acetylphenylamino, 4-chlorophenylacetate C19H17ClN2O4 384.80 Not specified (structural analog)
2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl derivatives (e.g., 9 ) 1,3,4-oxadiazole core, naphthofuran substituents C21H16N4O5 428.38 Antibacterial activity (e.g., Staphylococcus)
Ethyl 2-[(3-methylphenyl)amino]acetate 3-methylphenylamino, ethyl acetate C11H15NO2 193.24 Intermediate for synthesis
[2-(N-methylanilino)-2-oxoethyl] 2-[(3-fluorobenzoyl)amino]acetate N-methylanilino, 3-fluorobenzoyl substituent C18H16FN3O4 357.34 Not specified (structural diversity)

Physicochemical Properties

  • Solubility : The 3-methoxyphenyl group enhances hydrophobicity compared to unsubstituted phenyl analogs (e.g., ). This may improve membrane permeability but reduce aqueous solubility.
  • Thermal Stability: Analogs like ethyl (3-methylphenyl)aminoacetate () exhibit moderate melting points (~193–220°C), suggesting the target compound may similarly require controlled storage conditions .

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